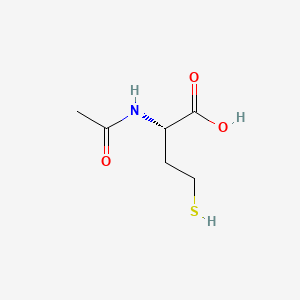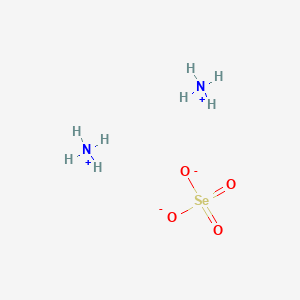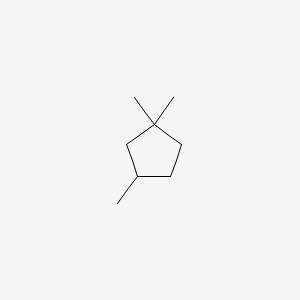
1,1,3-Trimethylcyclopentane
Overview
Description
1,1,3-Trimethylcyclopentane is a chemical compound with the molecular formula C8H16 . It is also known by other names such as Cyclopentane, 1,1,3-trimethyl- . The average mass of this compound is 112.213 Da and the monoisotopic mass is 112.125198 Da .
Molecular Structure Analysis
The molecular structure of 1,1,3-Trimethylcyclopentane consists of a cyclopentane ring with three methyl groups attached to it . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis
1,1,3-Trimethylcyclopentane, being a cycloalkane, will not hydrolyze because it does not contain a hydrolyzable functional group . Complete combustion in air yields carbon dioxide and water .Physical And Chemical Properties Analysis
1,1,3-Trimethylcyclopentane is a colorless liquid . It has a melting point of -14.4 °C and a boiling point of 104.89 °C . The density of this compound is 0.7703 g/cm3 at 20 °C . It has a Henry’s law constant of 1.56 at 25 °C and an octanol/water partition coefficient (log Kow) of 3.34 . It is miscible with cyclopentane, cyclohexane, methylcyclohexane, and dimethylcyclohexane . Its solubility in water is 3.73 mg/kg at 25 °C . The vapor density is 4.59 g/L at 25 °C, and the vapor pressure is 39.7 mmHg at 25 °C .Scientific Research Applications
Metal Complex Formation
Research demonstrates the use of 1,1,3-Trimethylcyclopentane derivatives in the synthesis and characterization of metal complexes. For instance, Zhao-lian Chu et al. (2009) synthesized Zinc(II) and Cadmium(II) complexes using enantiomeric ligands derived from 1,2,2-trimethylcyclopentane-1,3-diamine (Chu et al., 2009). These complexes were characterized using X-ray single-crystal diffraction, highlighting the chemical versatility of compounds related to 1,1,3-Trimethylcyclopentane.
Chemical Synthesis and Characterization
In another study, Wei Huang et al. (2003) focused on the chemical synthesis of (1R,3S)-1-Monoamidocamphoric acid, a derivative of 1,1,3-Trimethylcyclopentane. The compound was analyzed using various techniques, including IR, EA, ES-MS, NMR, and X-ray diffraction (Huang et al., 2003). This highlights the compound's utility in synthesizing and characterizing new chemicals.
Environmental Forensics
A. Vaezihir et al. (2013) used 1,1,3-Trimethylcyclopentane isomer ratios to determine the source of subsurface hydrocarbon pollution at the Shiraz Oil Refinery, Iran. The study underscores the environmental application of 1,1,3-Trimethylcyclopentane in identifying and linking pollutants to their sources (Vaezihir et al., 2013).
Ferroelectricity and Ferromagnetic Properties
In the field of materials science, Zhuoqiang Zhou et al. (2020) investigated homo chiral Cu–Ln compounds with a chiral Schiff base ligand derived from 1,2,2-trimethylcyclopentane. Their study revealed interesting ferroelectric and ferromagnetic properties, making such compounds relevant in the development of advanced materials (Zhou et al., 2020).
Pharmaceutical Research
In pharmaceutical research, B. Trost et al. (2007) used a palladium-catalyzed cycloaddition method involving atrimethylcyclopentane derivative for the construction of spirocyclic oxindolic cyclopentanes. This method is significant for synthesizing complex molecules with potential therapeutic applications (Trost et al., 2007).
Biopolymer Development
Chengcai Pang et al. (2019) explored the use of alicyclic trimethylcyclopentane derivatives for creating biobased polyesters. Their research demonstrates the compound's utility in developing materials with high thermal stability and mechanical strength, suitable for applications like packaging materials (Pang et al., 2019).
Catalysis in Chemical Reactions
Alexander G. N. Coxon et al. (2016) described the use of triazacyclohexane chromium precatalysts in olefin trimerization, where 1,1,3-Trimethylcyclopentane was a product. This study provides insights into the catalytic processes relevant to industrial chemical synthesis (Coxon et al., 2016).
Cancer Research
D. Murtinho et al. (2015) synthesized Cu(II), Fe(III), and Mn(III) metal complexes with a 1,1,3-Trimethylcyclopentane derivative and evaluated their cytotoxicity against various human cancer cell lines. Their findings contribute to the exploration of new anticancer agents (Murtinho et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1,1,3-trimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-5-8(2,3)6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKHYUIZSOIEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871083 | |
| Record name | 1,1,3-Trimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
| Record name | 1,1,3-Trimethylcyclopentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13489 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4516-69-2 | |
| Record name | 1,1,3-Trimethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Trimethylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,3-Trimethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




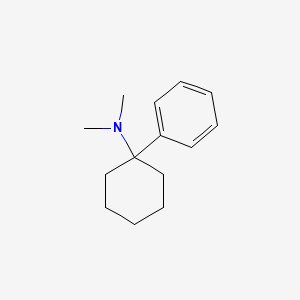
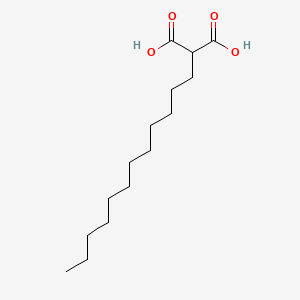
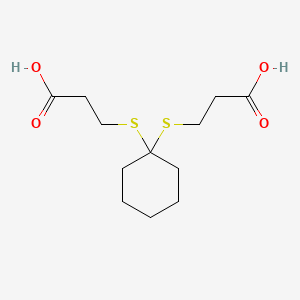
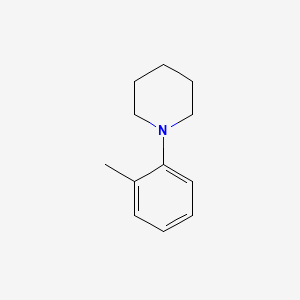


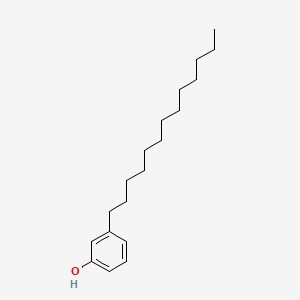
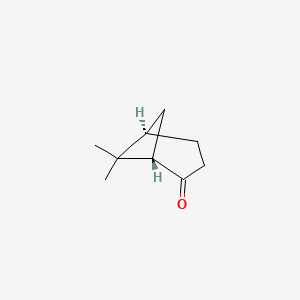

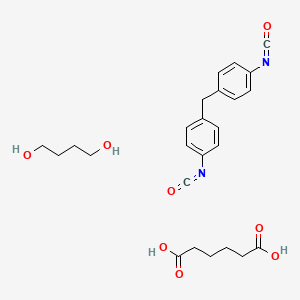
![7-Benzothiazolesulfonic acid, 2-[4-[2-[6-[[[[4-(acetylamino)phenyl]amino]carbonyl]amino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:3)](/img/structure/B1620128.png)
